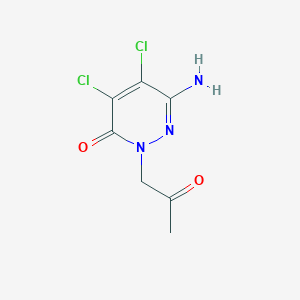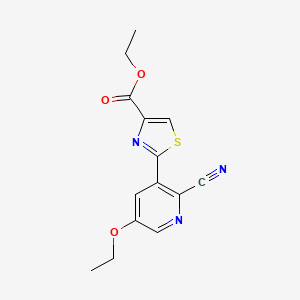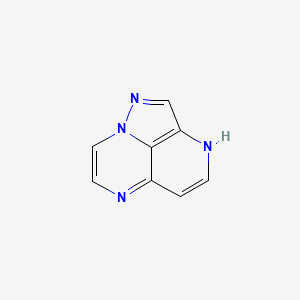
3(2H)-Pyridazinone, 6-amino-4,5-dichloro-2-(2-oxopropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3(2H)-Pyridazinone, 6-amino-4,5-dichloro-2-(2-oxopropyl)- is a heterocyclic compound that belongs to the pyridazinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 6-amino-4,5-dichloro-2-(2-oxopropyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted pyridazine.
Reaction Conditions: The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific solvents to facilitate the formation of the desired product.
Purification: The final product is usually purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This might include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
3(2H)-Pyridazinone, 6-amino-4,5-dichloro-2-(2-oxopropyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen atoms in the compound can be substituted with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups.
Scientific Research Applications
3(2H)-Pyridazinone, 6-amino-4,5-dichloro-2-(2-oxopropyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Studies have explored its potential as an enzyme inhibitor or receptor modulator.
Medicine: Research has investigated its use in developing new pharmaceuticals, particularly for treating diseases such as cancer and inflammation.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3(2H)-Pyridazinone, 6-amino-4,5-dichloro-2-(2-oxopropyl)- involves its interaction with specific molecular targets:
Molecular Targets: These may include enzymes, receptors, or other proteins.
Pathways Involved: The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3(2H)-Pyridazinone, 6-amino-4,5-dichloro-2-(2-oxopropyl)-: is similar to other pyridazinone derivatives, such as:
Uniqueness
Structural Features: The presence of the 2-oxopropyl group distinguishes it from other derivatives.
Biological Activity: Its unique structure may confer specific biological activities not seen in other compounds.
Properties
CAS No. |
198024-05-4 |
|---|---|
Molecular Formula |
C7H7Cl2N3O2 |
Molecular Weight |
236.05 g/mol |
IUPAC Name |
6-amino-4,5-dichloro-2-(2-oxopropyl)pyridazin-3-one |
InChI |
InChI=1S/C7H7Cl2N3O2/c1-3(13)2-12-7(14)5(9)4(8)6(10)11-12/h2H2,1H3,(H2,10,11) |
InChI Key |
HTCZVUOLRVWHEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CN1C(=O)C(=C(C(=N1)N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(3-Bromo-but-3-enyl)-[1,3]dioxolane](/img/structure/B12567904.png)
![2-[(3-Chlorophenyl)sulfanyl]-3,5-dinitropyridine](/img/structure/B12567925.png)
![1H-Imidazo[4,5-b]pyridin-5-amine, 7-(1H-indol-2-yl)-2-(trifluoromethyl)-](/img/structure/B12567930.png)
![1-[tert-Butyl(dimethyl)silyl]-3-(trimethylsilyl)prop-2-en-1-one](/img/structure/B12567940.png)
![1,1',1''-(Ethane-1,1,1-triyl)tris[4-(ethenyloxy)benzene]](/img/structure/B12567941.png)





